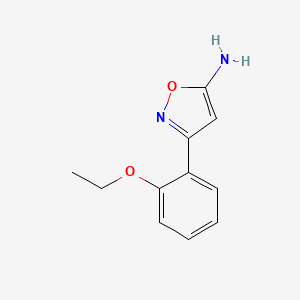

3-(2-Ethoxyphenyl)isoxazol-5-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-ethoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-14-10-6-4-3-5-8(10)9-7-11(12)15-13-9/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGDGVAGPHKKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401401 | |

| Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-15-4 | |

| Record name | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Ethoxyphenyl Isoxazol 5 Amine

General Synthetic Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through various synthetic routes. nih.gov Two prominent and versatile strategies include cycloaddition reactions and multi-component reactions.

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocyclic rings, including isoxazoles. nih.govrsc.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. rsc.org In the context of isoxazole synthesis, the most common 1,3-dipole is a nitrile oxide, which reacts with an alkyne (a dipolarophile) to form the isoxazole ring. rsc.orgnih.gov

Nitrile oxides are often unstable and are typically generated in situ from the oxidation of aldoximes. nih.govtandfonline.com Various oxidizing agents can be employed for this transformation. This method is highly versatile, allowing for the synthesis of a wide array of substituted isoxazoles by varying the starting aldoxime and alkyne. tandfonline.com Both intermolecular and intramolecular versions of this cycloaddition are well-established, with the intramolecular variant offering the advantage of forming two rings simultaneously. nih.govmdpi.com

Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using ball-milling techniques which can lead to solvent-free reaction conditions, shorter reaction times, and high atom economy. tandfonline.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. scielo.br MCRs are advantageous due to their procedural simplicity, high atom economy, and the ability to generate molecular diversity with ease. scielo.br

Several MCRs have been developed for the synthesis of isoxazole derivatives. nih.govscielo.br For instance, the reaction of an aldehyde, hydroxylamine (B1172632), and an active methylene (B1212753) compound can lead to functionalized isoxazoles. nih.gov The use of various catalysts, including acidic ionic liquids or green catalysts like deep eutectic solvents, can enhance the efficiency and yield of these reactions. nih.govscielo.br Ultrasound irradiation has also been employed as a green chemistry technique to promote these reactions, often resulting in shorter reaction times and improved yields. nih.gov

Specific Approaches to Isoxazol-5-amine (B86289) Derivatives

The synthesis of isoxazoles bearing an amino group at the 5-position often requires specific precursors and reaction conditions.

Hydroxylamine and its derivatives are crucial reagents in the synthesis of isoxazoles and isoxazol-5-amines. youtube.comnih.gov One common approach involves the reaction of hydroxylamine with a β-keto nitrile. The initial condensation of hydroxylamine with the ketone carbonyl forms an oxime, which then undergoes intramolecular cyclization via the attack of the oxime hydroxyl group on the nitrile carbon, followed by tautomerization to yield the 5-aminoisoxazole.

A three-component reaction between an aldehyde, malononitrile (B47326), and hydroxylamine hydrochloride is an efficient method for producing 5-amino-isoxazole-4-carbonitriles. nih.gov This reaction proceeds readily, often at room temperature, and can be catalyzed by bases. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |

| Aldehyde | Malononitrile | Hydroxylamine HCl | K2CO3/Glycerol (B35011) | 5-amino-isoxazole-4-carbonitrile nih.gov |

| β-Ketoester | Aldehyde | Hydroxylamine HCl | Amine-functionalized cellulose (B213188) | 3,4-disubstituted-isoxazol-5(4H)-one scilit.comresearchgate.net |

This table summarizes multi-component reactions for the synthesis of isoxazole derivatives.

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including isoxazolines and isoxazoles. nih.govresearchgate.net The reaction of a chalcone (B49325) with hydroxylamine hydrochloride in the presence of a base is a well-established method for the synthesis of 3,5-disubstituted-4,5-dihydroisoxazoles (isoxazolines). researchgate.netijert.org

These isoxazoline (B3343090) intermediates can, in some cases, be oxidized to the corresponding aromatic isoxazoles. The synthesis begins with the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde to form the chalcone. researchgate.net The subsequent reaction with hydroxylamine leads to the cyclized product. ijert.orgnih.gov

| Chalcone Precursor 1 | Chalcone Precursor 2 | Cyclizing Agent | Product |

| Substituted Acetophenone | Substituted Benzaldehyde | Hydroxylamine HCl | 3,5-diaryl-4,5-dihydroisoxazole ijert.org |

| 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone | 4-methyl benzaldehyde | Hydroxylamine HCl | (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-p-tolylprop-2-en-1-one derived isoxazole |

This table illustrates the use of chalcones in the synthesis of isoxazole derivatives.

Targeted Synthetic Pathways for 3-(2-Ethoxyphenyl)isoxazol-5-amine

Proposed Synthesis:

Preparation of the β-keto nitrile precursor: The synthesis would commence with the Claisen condensation of ethyl acetate (B1210297) with 2-ethoxybenzonitrile. This reaction, typically carried out in the presence of a strong base like sodium ethoxide, would yield 3-(2-ethoxyphenyl)-3-oxopropanenitrile.

Cyclization with Hydroxylamine: The resulting β-keto nitrile, 3-(2-ethoxyphenyl)-3-oxopropanenitrile, would then be reacted with hydroxylamine hydrochloride. The reaction is expected to proceed via the initial formation of an oxime at the ketone position, followed by an intramolecular cyclization where the oxime hydroxyl group attacks the nitrile carbon. A subsequent tautomerization of the resulting imine would afford the final product, This compound .

This proposed pathway leverages well-established reactions for isoxazole synthesis and is a rational approach to obtaining the target compound.

Sustainable Methodologies in Isoxazole-5-amine Synthesis (Green Chemistry Principles)

The development of synthetic protocols for isoxazol-5-amines, including the target compound this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of efficient catalytic systems and environmentally benign reaction conditions.

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption. Various catalytic systems have been explored for the synthesis of the isoxazole core, which can be adapted for the preparation of this compound.

One prominent approach involves the multi-component reaction of an aldehyde, hydroxylamine, and a suitable nitrile-containing compound. In a green protocol for the synthesis of novel 5-amino-isoxazole-4-carbonitriles, a deep eutectic solvent (DES) composed of potassium carbonate and glycerol was utilized as a catalytic reaction medium. biolmolchem.com This method offers an efficient, environmentally friendly, and economical route, affording good product yields in short reaction times. biolmolchem.com For instance, the reaction of various aryl aldehydes with malononitrile and hydroxylamine hydrochloride in a K2CO3/glycerol system proceeds smoothly. biolmolchem.com This approach is highly relevant for the synthesis of this compound, where 2-ethoxybenzaldehyde (B52182) would be the corresponding starting material.

Another sustainable catalytic system employs propylamine-functionalized cellulose (Cell-Pr-NH2) for the three-component synthesis of isoxazol-5(4H)-ones from an aldehyde, a β-keto ester, and hydroxylamine hydrochloride. mdpi.com This heterogeneous catalyst operates efficiently in water at room temperature, highlighting key green chemistry principles such as waste reduction, use of an environmentally friendly solvent, and energy conservation. mdpi.comresearchgate.netmdpi.com Although this method yields isoxazol-5-ones, these can be valuable intermediates for the synthesis of isoxazol-5-amines.

The following table summarizes various catalytic systems used in the synthesis of isoxazole derivatives, which could be applied to the synthesis of this compound.

| Catalyst System | Reactants | Solvent | Key Advantages | Reference |

| K2CO3/Glycerol (DES) | Aryl aldehyde, Malononitrile, Hydroxylamine hydrochloride | Glycerol | Environmentally friendly, Economical, Rapid, Mild conditions | biolmolchem.com |

| Propylamine-functionalized cellulose (Cell-Pr-NH2) | Aryl aldehyde, β-keto ester, Hydroxylamine hydrochloride | Water | Reusable catalyst, Room temperature, Green solvent | mdpi.comresearchgate.netmdpi.com |

| Agro-waste extract (WEOFPA) | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Glycerol | Inexpensive, Eco-friendly, High yield | nih.gov |

The choice of reaction conditions plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer solvents, alternative energy sources, and milder reaction conditions.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 5-arylisoxazole derivatives has been successfully achieved in aqueous media without the need for a catalyst. researchgate.net For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water provides a simple, high-yielding, and environmentally benign procedure. researchgate.net This approach could be adapted for the synthesis of this compound.

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. documentsdelivered.com Microwave-assisted synthesis can significantly accelerate reaction rates, leading to higher yields and selectivity in shorter timeframes compared to conventional heating methods. mdpi.com Similarly, ultrasonic irradiation has been shown to enhance reaction efficiency, reduce energy consumption, and improve yields in the synthesis of isoxazole derivatives. documentsdelivered.com These techniques often allow for solvent-free conditions, further enhancing the green credentials of the synthesis.

The following table outlines environmentally benign reaction conditions employed in the synthesis of isoxazole derivatives, which are applicable to the target compound.

| Reaction Condition | Description | Key Advantages | Reference |

| Aqueous Media | Use of water as the reaction solvent. | Non-toxic, Non-flammable, Abundant, Often eliminates the need for a catalyst. | researchgate.net |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Rapid reaction rates, Higher yields, Increased selectivity. | mdpi.com |

| Ultrasonic Irradiation | Use of high-frequency sound waves to promote the reaction. | Enhanced reaction efficiency, Reduced energy consumption, Improved yields. | documentsdelivered.com |

| Multi-component Reactions | Combining three or more reactants in a single synthetic operation. | Atom economy, Reduced waste, Fewer synthetic steps. | nih.govnih.govnih.gov |

Structural Characterization and Elucidation of 3 2 Ethoxyphenyl Isoxazol 5 Amine

Spectroscopic Elucidation of Isoxazole-5-amine Structures

Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. A combination of techniques is typically employed to piece together the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon and proton skeleton of a molecule. For 3-(2-Ethoxyphenyl)isoxazol-5-amine , ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The 2-ethoxyphenyl group would show a characteristic set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The four protons on this ring would exhibit a complex splitting pattern due to their ortho, meta, and para relationships.

Ethoxy Protons: The ethoxy group (-OCH₂CH₃) would present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, likely in the δ 4.0-4.3 ppm and δ 1.3-1.5 ppm regions, respectively.

Isoxazole (B147169) Proton: The isoxazole ring has a single proton at the 4-position, which would appear as a singlet, typically in the δ 5.5-6.5 ppm range.

Amine Protons: The amino (-NH₂) protons would produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

The spectrum would show distinct signals for each unique carbon atom. Key signals would include those for the two carbons of the ethoxy group, the six carbons of the phenyl ring, and the three carbons of the isoxazole ring (C3, C4, and C5). The C=N and C-O carbons within the isoxazole ring would have characteristic chemical shifts.

A comprehensive search did not yield specific, published NMR data for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Analysis | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | ~7.8 (dd) | Aromatic H (ortho to isoxazole) |

| ~7.4 (td) | Aromatic H | |

| ~7.1 (td) | Aromatic H | |

| ~7.0 (d) | Aromatic H | |

| ~6.0 (s) | Isoxazole C4-H | |

| ~5.5 (br s) | NH₂ | |

| ~4.2 (q) | OCH₂CH₃ | |

| ~1.4 (t) | OCH₂CH₃ | |

| ¹³C NMR | ~168 | Isoxazole C5-NH₂ |

| ~162 | Isoxazole C3 | |

| ~156 | Phenyl C-O | |

| ~130-115 | Aromatic C | |

| ~95 | Isoxazole C4 | |

| ~64 | OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected IR Absorption Bands:

N-H Stretching: The amino group would show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

C=N and C=C Stretching: The stretching vibrations of the isoxazole and phenyl rings would be observed in the 1450-1650 cm⁻¹ region.

C-O Stretching: The aryl-ether C-O bond and the isoxazole N-O bond would produce characteristic signals in the fingerprint region, typically between 1000-1300 cm⁻¹.

No specific experimental IR spectrum has been published for this compound.

Table 2: Predicted IR Absorption Frequencies for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy) |

| 1620 - 1580 | C=N Stretch | Isoxazole |

| 1550 - 1450 | C=C Stretch | Aromatic/Isoxazole |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.

Expected Mass Spectrum Features:

Molecular Ion Peak (M⁺): The spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O₂), which is 204.09 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the ethoxy group, cleavage of the isoxazole ring, or loss of small neutral molecules like CO or N₂.

Specific mass spectral data for This compound are not available in the reviewed literature.

Table 3: Anticipated Mass Spectrometry Fragments for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 204 | [C₁₁H₁₂N₂O₂]⁺ | Molecular Ion |

| 175 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 159 | [M - OC₂H₅]⁺ | Loss of ethoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which is related to the electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems.

Expected UV-Vis Absorption:

The conjugated system formed by the phenyl ring and the isoxazole moiety would lead to characteristic absorption bands (λ_max) in the UV region, likely between 250-350 nm. The exact position and intensity of these bands are sensitive to the solvent used.

No published UV-Vis absorption spectra for this specific compound could be located.

Crystallographic Investigations and Molecular Conformation

While spectroscopic methods provide a 2D map of connectivity, crystallographic techniques can determine the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

This technique is the gold standard for determining the molecular structure and conformation of a crystalline solid. To perform this analysis, a suitable single crystal of This compound would need to be grown.

Expected Findings from X-ray Analysis:

Confirmation of Connectivity: The analysis would unambiguously confirm the atomic connections, bond lengths, and bond angles.

Molecular Conformation: It would reveal the dihedral angle between the plane of the phenyl ring and the isoxazole ring, providing insight into the molecule's preferred 3D shape.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, identifying any hydrogen bonding involving the amine group or other non-covalent interactions.

A search of crystallographic databases revealed no existing single-crystal X-ray diffraction data for This compound .

Intermolecular Interactions and Crystal Packing

Lacking a determined crystal structure for this compound, a detailed description of its specific intermolecular interactions and crystal packing cannot be provided. However, a hypothetical analysis based on the interactions observed in similar molecules can be instructive.

In the crystal lattice of a related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked by N—H⋯N hydrogen bonds, forming chains. iucr.orgbldpharm.com It is plausible that this compound would also exhibit hydrogen bonding. The primary amine group (-NH2) can act as a hydrogen bond donor, while the isoxazole nitrogen and the oxygen of the ethoxy group can serve as hydrogen bond acceptors.

Hirshfeld surface analysis of analogous compounds has been used to quantify the contributions of different intermolecular contacts. For 5-amino-3-(4-methoxyphenyl)isoxazole, H⋯H and C⋯H/H⋯C contacts are the most significant, highlighting the importance of van der Waals forces in the crystal packing. iucr.org A similar distribution of contacts could be expected for this compound.

To provide a definitive and detailed account of the intermolecular interactions and crystal packing of this compound, experimental determination of its crystal structure via single-crystal X-ray diffraction would be necessary. The resulting crystallographic information file (CIF) would contain the precise atomic coordinates, unit cell parameters, and space group, which are essential for a thorough analysis.

Table of Anticipated Intermolecular Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor | Role in Crystal Packing |

| Hydrogen Bonding | N-H (amine) | N (isoxazole), O (ethoxy) | Formation of chains or sheets, directional stabilization |

| π-π Stacking | Phenyl ring, Isoxazole ring | Phenyl ring, Isoxazole ring | Stabilization of the crystal lattice through aromatic interactions |

| van der Waals Forces | All atoms | All atoms | General, non-directional packing stabilization |

Chemical Reactivity and Derivatization Potential of 3 2 Ethoxyphenyl Isoxazol 5 Amine

Fundamental Reaction Pathways of Isoxazol-5-amines

The chemical behavior of 3-(2-Ethoxyphenyl)isoxazol-5-amine is governed by the interplay of its three key components: the amino group, the isoxazole (B147169) ring, and the ethoxyphenyl moiety. Each of these presents unique opportunities for chemical transformation.

Reactions at the Amino Group

The primary amino group at the 5-position of the isoxazole ring is a key site for derivatization. It behaves as a typical aromatic amine, albeit with its reactivity influenced by the electronic nature of the isoxazole ring. Common reactions involving this amino group include:

N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is fundamental for introducing a wide range of functional groups and is often employed to modify the compound's biological activity. rsc.orgnih.govresearchgate.net For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding acetamide (B32628) derivative.

N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This modification can influence the compound's lipophilicity and steric profile.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. youtube.comnih.govresearchgate.net The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups, including halogens (via Sandmeyer reaction), hydroxyl groups, and cyano groups, or used in azo coupling reactions to form dyes. youtube.comnih.gov

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is often reversible and can be used to introduce further diversity into the molecular structure.

A highly chemoselective reaction has been described between 5-aminoisoxazoles and α-diazocarbonyl compounds, where either Wolff rearrangement or N-H insertion products can be obtained by choosing the appropriate reaction conditions. libretexts.org

Transformations of the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to certain transformations, particularly ring-opening reactions. sphinxsai.com This reactivity can be harnessed for synthetic purposes.

Reductive Cleavage: The N-O bond of the isoxazole ring can be cleaved under reductive conditions, for example, using catalytic hydrogenation. This typically leads to the formation of an enaminone, which can be a valuable synthetic intermediate for the preparation of other heterocyclic systems.

Base-Catalyzed Ring Opening: The isoxazole ring can undergo cleavage under basic conditions. For example, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, decomposes to its active metabolite via a base-catalyzed ring-opening mechanism. researchgate.net The rate of this decomposition is dependent on both pH and temperature. researchgate.net

Photochemical Rearrangement: Upon UV irradiation, the isoxazole ring can undergo rearrangement to an oxazole (B20620) through an azirine intermediate, a consequence of the weak N-O bond. chemguide.co.uk

Electrophilic Substitution: While the isoxazole ring is generally considered electron-deficient, electrophilic substitution reactions are possible, though they often require harsh conditions and may lead to a mixture of products. The position of substitution is directed by the existing substituents on the ring.

Reactivity of the Ethoxyphenyl Moiety

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the ethoxyphenyl group is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The ethoxy group is an ortho-, para-directing and activating substituent, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group.

Ether Cleavage: The ether linkage in the ethoxyphenyl group is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.netmdpi.comresearchgate.netscilit.comnih.gov This reaction would result in the formation of a phenol (B47542) and an ethyl halide.

Strategic Derivatization for Enhanced Functionality

The derivatization of this compound can be strategically employed to enhance its functionality for specific applications, particularly in the realm of medicinal chemistry and material science. libretexts.orgrsc.org

The modification of the isoxazole structure is a known strategy for developing new treatments with improved potency and reduced toxicity. researchgate.net The introduction of an isoxazole ring can lead to enhanced physicochemical properties. researchgate.net For instance, in the context of drug discovery, derivatization can be used to:

Modulate Biological Activity: By introducing different functional groups at the amino position or on the phenyl ring, it is possible to tune the compound's interaction with biological targets. For example, the synthesis of various N-phenyl-5-carboxamidyl isoxazoles has been explored to screen for cytotoxic activity against tumor cells. The introduction of substituents on the isoxazole ring can also influence biological activity, as seen in derivatives of the natural product curcumin. sphinxsai.com

Improve Pharmacokinetic Properties: Modifications can be made to improve properties such as solubility, metabolic stability, and cell permeability. For example, the introduction of polar groups can increase aqueous solubility, while the addition of bulky groups can sterically hinder metabolic attack.

In the field of material science, derivatization can be used to:

Tune Photophysical Properties: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can alter the electronic properties of the molecule, leading to changes in its absorption and emission spectra. This is relevant for the development of fluorescent probes and organic light-emitting diodes (OLEDs). The synthesis of 3-aryl-5-aminobiphenyl substituted triazoloquinazolines has demonstrated how aryl substituents can influence photophysical properties. researchgate.netresearchgate.net

Create Novel Ligands: The amino group and the nitrogen atom of the isoxazole ring can act as coordination sites for metal ions. Derivatization can be used to create novel ligands with specific binding properties for applications in catalysis or as sensors.

A variety of 3,4,5-trisubstituted isoxazoles can be synthesized, highlighting the versatility of the isoxazole scaffold for creating diverse chemical libraries. nih.gov

Chemical Stability and Decomposition Pathways

The stability of this compound is a critical factor for its storage, handling, and application. The primary points of instability are the isoxazole ring and the potential for oxidation of the amino group.

Stability under Varying Conditions

The stability of the isoxazole ring is influenced by several factors, including pH, temperature, and exposure to light.

| Condition | Stability of Isoxazole Ring | References |

| Acidic pH | Generally stable. | researchgate.net |

| Neutral pH | Generally stable at room temperature, but decomposition can be observed at elevated temperatures. | researchgate.net |

| Basic pH | Susceptible to ring opening, with the rate of decomposition increasing with pH and temperature. | researchgate.net |

| Elevated Temperature | Can lead to decomposition, particularly in basic solutions. | researchgate.net |

| UV Light | Can induce photochemical rearrangement to oxazoles. | chemguide.co.uk |

The amino group can be susceptible to oxidation over time, especially in the presence of air and light, which may lead to the formation of colored impurities. The ethoxy group is generally stable under most conditions but can be cleaved by strong acids at high temperatures. researchgate.netmdpi.comresearchgate.netscilit.comnih.gov

Information on the fragmentation patterns of similar molecules from mass spectrometry can provide insights into potential decomposition pathways under high-energy conditions. For amines, alpha-cleavage is a dominant fragmentation pathway. sphinxsai.com

Identification of Hazardous Decomposition Products

The thermal stability and decomposition pathways of this compound are critical considerations for its handling and application. While specific, detailed experimental studies on the decomposition of this particular compound are not extensively available in the public domain, information can be extrapolated from studies on related isoxazole derivatives and general principles of organic chemistry.

Upon heating or in the event of a fire, isoxazole-containing compounds can decompose to produce a variety of hazardous substances. The primary decomposition products are expected to be oxides of carbon (carbon monoxide and carbon dioxide) and nitrogen oxides (NOx). fishersci.comfishersci.com The presence of the ethoxy group suggests that volatile organic compounds may also be released.

Studies on the thermal decomposition of the parent isoxazole ring indicate that at high temperatures, it can fragment to form nitriles and carbon monoxide. fishersci.com This fundamental decomposition pathway may also be relevant for substituted isoxazoles like the title compound.

It is also important to consider the potential for the formation of other toxic fumes and gases, which can be influenced by the specific conditions of decomposition, such as temperature, atmosphere, and the presence of other reactive species. Safety data sheets for structurally similar compounds, such as 5-methylisoxazol-3-amine and 3-phenyl-5-isoxazolone, consistently list carbon oxides and nitrogen oxides as hazardous decomposition products. fishersci.comlgcstandards.com

The following table summarizes the likely hazardous decomposition products of this compound based on available data for related compounds.

| Decomposition Product | Chemical Formula | Potential Hazard |

| Carbon Monoxide | CO | Toxic, flammable gas |

| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |

| Nitrogen Oxides | NOx | Toxic and respiratory irritants |

| Volatile Organic Compounds | Various | Potential for various health and environmental hazards |

It is crucial to handle this compound in a well-ventilated area and to take appropriate precautions to avoid thermal decomposition.

Computational Chemistry and Theoretical Studies of 3 2 Ethoxyphenyl Isoxazol 5 Amine

Quantum Chemical Analyses (DFT)

Density Functional Theory (DFT) serves as a cornerstone for the quantum chemical analysis of organic molecules, offering a balance between accuracy and computational cost. These studies provide deep insights into the electronic nature and geometry of 3-(2-ethoxyphenyl)isoxazol-5-amine.

Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic landscape of a molecule is defined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoxazole (B147169) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the phenyl and isoxazole rings, suggesting these regions are susceptible to nucleophilic attack. The ethoxy group, being an electron-donating group, would further influence the electron density distribution across the phenyl ring.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are hypothetical and illustrative of typical results from DFT calculations on similar molecules.

Energetic and Geometrical Optimizations

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional conformation of this compound. This process minimizes the energy of the molecule to find its ground state geometry, providing accurate bond lengths, bond angles, and dihedral angles. The planarity between the phenyl and isoxazole rings is a key geometrical parameter that can influence the molecule's electronic properties and its ability to interact with biological targets. The orientation of the ethoxy group and the amino group relative to the core structure is also a critical aspect determined through these optimizations.

Computational Modeling: Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. These methods predict how the molecule might interact with protein targets.

Ligand-Protein Interaction Predictions

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. By analyzing the binding pose, key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces can be identified. For instance, the amino group of the isoxazole ring and the oxygen atom of the ethoxy group could act as hydrogen bond donors and acceptors, respectively. The phenyl and isoxazole rings are likely to engage in hydrophobic and aromatic stacking interactions with nonpolar residues in the protein's binding pocket. Such studies are crucial in rational drug design, helping to prioritize compounds for further experimental testing.

Conformational Analysis and Binding Modes

The flexibility of the ethoxy group and the rotational freedom between the phenyl and isoxazole rings mean that this compound can adopt multiple conformations. Conformational analysis, often performed in conjunction with molecular dynamics simulations, helps to identify the low-energy conformations that are most likely to be biologically active. Molecular dynamics simulations further provide a dynamic picture of the ligand-protein complex, revealing the stability of the binding mode and any conformational changes that may occur upon binding.

In Silico Prediction of Reactivity and Interaction Profiles

Furthermore, in silico methods can predict various physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) parameters. These predictions are vital for assessing the drug-likeness of a compound in the early stages of drug discovery.

| Property | Predicted Value |

| Molecular Weight | 218.24 g/mol |

| LogP | 2.1 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

Note: The values in this table are calculated or predicted based on the chemical structure and are for illustrative purposes.

Advanced Theoretical Approaches in Isoxazole Research

While specific computational studies on this compound are not extensively documented in publicly available research, a wide array of advanced theoretical and computational methods are routinely applied to the broader class of isoxazole derivatives. These approaches are crucial for understanding the electronic structure, reactivity, and potential biological activity of these heterocyclic compounds, and the same methodologies can be readily applied to investigate this compound. These studies provide deep insights into molecular properties and guide the synthesis and development of new, functional isoxazole-based molecules. researchgate.netrsc.org

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying isoxazoles. researchgate.net Researchers employ various functionals like B3LYP, CAMB3LYP, and WB97XD with basis sets such as 6-31G(d,p) and 6-311+G(d,p) to perform these calculations. researchgate.netingentaconnect.combohrium.commdpi.com DFT is instrumental in optimizing molecular geometry to its lowest energy state and calculating a range of electronic properties. mdpi.com

Key applications of DFT in isoxazole research include:

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps are generated to visualize the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. This is vital for predicting intermolecular interactions and reactivity. ingentaconnect.combohrium.com

Spectroscopic Analysis : Theoretical calculations of NMR chemical shifts (using methods like Gauge-Invariant Atomic Orbital - GIAO) and UV-Visible absorption spectra are performed and compared with experimental data to confirm molecular structures and understand electronic transitions. researchgate.netingentaconnect.combenthamdirect.com

| Theoretical Method | Basis Set | Calculated Properties | Reference |

|---|---|---|---|

| DFT (B3LYP, CAMB3LYP, WB97XD, MPW1PW91) | 6-31G(d,p) | HOMO-LUMO energy gap, UV/Visible absorption spectra | researchgate.net |

| DFT (GIAO) | 6-311+G(d,p) | 1H and 13C NMR chemical shifts, MEP, FMOs | ingentaconnect.combohrium.combenthamdirect.com |

| DFT (B3LYP) | 6–311 G(d,p) | Optimized molecular structure, HOMO-LUMO energy gap | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the structural or property descriptors of compounds with their biological activities. In isoxazole research, 3D-QSAR studies, often using Comparative Molecular Similarity Index Analysis (CoMSIA), are employed to design new derivatives with potentially enhanced therapeutic effects, such as anti-tubulin agents. tandfonline.comtandfonline.com The process involves aligning a set of known active compounds to a template structure and building a statistical model that can predict the activity of newly designed molecules. tandfonline.com This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. tandfonline.com

Molecular Docking and Molecular Dynamics (MD) Simulations

To investigate the potential of isoxazole derivatives as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are widely used. nih.govacs.org

Molecular Docking : This technique predicts the preferred orientation of a ligand (the isoxazole derivative) when bound to a target protein. It helps in understanding the binding mode and estimating the binding affinity (e.g., binding energy in kcal/mol). tandfonline.comnih.gov For instance, studies have used docking to evaluate isoxazole derivatives as inhibitors for enzymes like carbonic anhydrase and cyclooxygenase (COX). acs.orgfrontiersin.org

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are often run to analyze the stability of the ligand-protein complex over time. tandfonline.com Simulations extending over hundreds of nanoseconds can confirm the stability of the ligand within the receptor's active site and provide detailed insights into the intermolecular interactions, such as hydrogen bonds, that maintain the complex. tandfonline.comacs.org

| Technique | Application in Isoxazole Research | Key Findings/Goals | Reference |

|---|---|---|---|

| Molecular Docking | Studying inhibition of EGFR-TK, VEGFR-2, CK2α, Topoisomerase IIβ | Identify binding modes and inhibitory activity | nih.gov |

| Molecular Docking & MD Simulations | Investigating inhibition of carbonic anhydrase (CA) | Rationalize inhibitory profiles, confirm binding mechanism and stability | acs.orgnih.gov |

| Molecular Docking & MD Simulations | Designing novel tubulin inhibitors | Assess binding stability and ligand transport pathways | tandfonline.comtandfonline.com |

| Molecular Docking & MD Simulations | Evaluating COX-1/2 enzyme inhibition | Rationalize interaction modes and selectivity of inhibitors | frontiersin.org |

Hirshfeld Surface Analysis

These advanced theoretical approaches collectively provide a powerful framework for the comprehensive study of isoxazoles. The application of these methods to this compound would yield valuable data on its structure, reactivity, and potential as a bioactive molecule, thereby guiding future experimental research.

Preclinical Biological Activities and Structure Activity Relationship Sar of 3 2 Ethoxyphenyl Isoxazol 5 Amine Analogs

Antimicrobial Activities of Isoxazole-5-amine Derivatives

Derivatives of isoxazol-5-amine (B86289) have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antiviral, and antifungal effects. The versatility of the isoxazole (B147169) ring allows for chemical modifications that can enhance potency and selectivity against different microbial pathogens.

Antibacterial Spectrum and Potency

Isoxazol-5-amine derivatives have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Research has indicated that certain structural modifications can lead to compounds with potent antibacterial effects, in some cases exhibiting lower minimum inhibitory concentrations (MIC) than established antibiotics like linezolid. nih.gov For instance, a series of (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives demonstrated significant activity against resistant bacterial strains. nih.gov

The antibacterial efficacy of these compounds is often influenced by the nature of the substituents on the isoxazole ring and associated phenyl groups. Studies have shown that the presence of specific functional groups can modulate the antibacterial spectrum and potency. researchgate.net For example, some isoxazole derivatives have exhibited MIC values as low as 31.25 µg/mL against Bacillus subtilis. researchgate.net

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Isoxazole derivatives | Bacillus subtilis | 31.25 | researchgate.net |

| Isoxazole derivatives | Staphylococcus aureus | 100 | researchgate.net |

| Isoxazole derivatives | E. coli | 200 | researchgate.net |

| Isoxazole derivatives | Salmonella typhi | 200 | researchgate.net |

| (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives | Various resistant Gram-positive and Gram-negative bacteria | 2 to 10-fold lower than linezolid | nih.gov |

Antiviral Efficacy Studies

The antiviral potential of isoxazol-5-amine analogs has been investigated against a variety of viruses. nih.govnih.gov A study on 5-isoxazol-5-yl-2'-deoxyuridines, synthesized from 5-iodo-2'-deoxyuridine, revealed activity against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3, and vesicular stomatitis virus (VSV). nih.gov However, these compounds were found to be inactive against influenza virus, coronavirus, and HIV. nih.gov

In the realm of plant viruses, novel isoxazole-amide derivatives containing an acylhydrazone moiety have demonstrated significant in vivo antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some compounds showing efficacy superior to the commercial antiviral agent Ningnanmycin. nih.gov Furthermore, bicyclic isoxazoline (B3343090) derivatives have shown high activity against the influenza A/Puerto Rico/8/34 (H1N1) virus in the submicromolar range. nih.gov

Table 2: Antiviral Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Virus | Activity | Reference |

| 5-isoxazol-5-yl-2'-deoxyuridines | HSV-1, HSV-2, EMCV, Coxsackie B3, VSV | Active | nih.gov |

| 5-isoxazol-5-yl-2'-deoxyuridines | Influenza virus, Coronavirus, HIV | Inactive | nih.gov |

| Isoxazole-amide derivatives with acylhydrazone moiety | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Better than Ningnanmycin | nih.gov |

| Bicyclic isoxazoline derivatives | Influenza A/Puerto Rico/8/34 (H1N1) | Submicromolar IC50 | nih.gov |

Antifungal Properties

Several isoxazole derivatives have been identified as having significant antifungal properties, particularly against Candida species, which are common human fungal pathogens. mdpi.comtandfonline.com A series of novel isoxazole-based derivatives were synthesized and evaluated for their anti-Candida potential, leading to the identification of compounds with selective antifungal activity that did not adversely affect beneficial microbiota. mdpi.comnih.gov This selectivity suggests a targeted mechanism of action and highlights their potential for clinical applications in treating conditions like vulvovaginal candidiasis. nih.gov

The antifungal activity is often dependent on the specific substitutions on the isoxazole core. For example, in a series of 2-aryl-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols, the nature of the substituent on the phenyl ring greatly influenced the activity against Candida glabrata. tandfonline.com

Table 3: Antifungal Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| Phenyl substituted isoxazole (10c) | Azole-resistant C. glabrata | 2 | tandfonline.com |

| Phenyl substituted dihydroisoxazole (B8533529) (11c) | Azole-resistant C. glabrata | 2 | tandfonline.com |

| 3,4-dimethoxyphenyl derivative (11d) | Azole-resistant C. glabrata | >250 | tandfonline.com |

| 3-nitroisoxazolines | Aspergillus niger, Candida albicans | Moderate activity | nih.gov |

Anticancer Efficacy in Preclinical Models

The anticancer potential of isoxazole-5-amine analogs has been a significant area of research, with studies demonstrating their ability to inhibit the growth of various cancer cells through different mechanisms of action.

In Vitro Cytotoxicity Assessments

A number of isoxazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines in vitro. nih.govresearchgate.net For example, a series of isoxazole derivatives showed strong antiproliferative effects against human erythroleukemic K562 cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Specifically, compounds designated as 1, 2, 3, 4, 5, and 6 in one study had IC50 values of 71.57 nM, 18.01 nM, 44.25 nM, 70.1 nM, 35.2 nM, and 45.43 nM, respectively. nih.gov These compounds also induced apoptosis in K562 cells as well as in glioblastoma cell lines U251-MG and T98G. nih.gov

Other studies have reported the cytotoxic activity of bis-isoxazole derivatives against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines. researchgate.net While the activity was described as low to moderate, it underscores the broad potential of the isoxazole scaffold in anticancer drug discovery. researchgate.net

Table 4: In Vitro Cytotoxicity of Selected Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Derivative 1 | K562 (erythroleukemia) | 71.57 ± 4.89 nM | nih.gov |

| Derivative 2 | K562 (erythroleukemia) | 18.01 ± 0.69 nM | nih.gov |

| Derivative 3 | K562 (erythroleukemia) | 44.25 ± 10.9 nM | nih.gov |

| Derivative 4 | K562 (erythroleukemia) | 70.1 ± 5.8 nM | nih.gov |

| Derivative 5 | K562 (erythroleukemia) | 35.2 ± 6.2 nM | nih.gov |

| Derivative 6 | K562 (erythroleukemia) | 45.43 ± 13.1 nM | nih.gov |

| Bicyclic isoxazoline 1 | MCF-7 (breast) | 58.8 ± 5 µM | nih.gov |

| Bicyclic isoxazoline 1 | HCT-116 (colon) | 20.8 ± 5 µM | nih.gov |

| Bicyclic isoxazoline 1 | A-549 (lung) | 57.1 ± 7 µM | nih.gov |

Targeting Specific Cancer Pathways (e.g., BRD4, ERK1/2)

A key mechanism through which some isoxazole derivatives exert their anticancer effects is by targeting specific signaling pathways crucial for cancer cell proliferation and survival.

BRD4 Inhibition: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in cancer. nih.gov BRD4 plays a pivotal role in regulating the transcription of oncogenes like c-MYC. nih.gov Several studies have identified 3,5-dimethylisoxazole (B1293586) derivatives as potent BRD4 inhibitors. nih.govnih.gov By designing bivalent inhibitors that can simultaneously target both bromodomains (BD1 and BD2) of BRD4, researchers have developed compounds with significantly enhanced potency. nih.gov For instance, a 3,5-dimethylisoxazole derivative dimer (compound 22) exhibited a BRD4 inhibitory IC50 of 7.7 nM and an antiproliferative IC50 of 162 nM against HCT116 colorectal cancer cells. nih.gov This compound was shown to down-regulate c-MYC protein levels and induce apoptosis. nih.gov

ERK1/2 Inhibition: The MAPK/ERK pathway is another critical signaling cascade often dysregulated in cancer. While specific studies on 3-(2-ethoxyphenyl)isoxazol-5-amine targeting ERK1/2 are not prevalent, the broader class of small molecule kinase inhibitors often includes heterocyclic scaffolds like isoxazole. The development of ERK1/2 inhibitors is an active area of cancer research, with compounds like LY3214996 being investigated for RAS-driven cancers. nih.gov The structural features of isoxazole derivatives make them plausible candidates for the design of novel ERK1/2 inhibitors, although specific research on isoxazol-5-amine analogs in this context is less documented.

Anti-inflammatory and Immunomodulatory Profiles

Isoxazole derivatives have been extensively studied for their potential to modulate inflammatory and immune responses. nih.gov These compounds have shown promise in various preclinical models, often exhibiting potency comparable or superior to established drugs. nih.gov

A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Several studies have demonstrated that isoxazole-based scaffolds are effective inhibitors of these enzymes.

Certain 4,5-diarylisoxazole derivatives have been identified as potent inhibitors of leukotriene synthesis. nih.gov In one study, a series of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives were synthesized and found to be dual inhibitors of COX-2 and 5-LOX. nih.gov Notably, compound 28 from this series showed significant inhibitory activity against both COX-2 (IC₅₀ = 2.1 μM) and 5-LOX (IC₅₀ = 6.3 μM). nih.gov When tested in vivo, these dual inhibitors demonstrated higher anti-inflammatory activity than the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov

Another study identified 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole as a significant inhibitor of both LOX and COX-2. nih.gov Further research into novel isoxazole derivatives confirmed their dose-dependent inhibitory effects on both COX-1 and COX-2 enzymes. frontiersin.org A series of synthesized isoxazole derivatives showed that compounds with specific substitutions were potent and selective COX-2 inhibitors. frontiersin.org For instance, compound C6 was identified as the most potent selective COX-2 inhibitor in one study. frontiersin.org Similarly, research on other isoxazole derivatives revealed that compounds 5b , 5c , and 5d exhibited significant in vivo anti-inflammatory effects, with compound 5b showing 76.71% edema inhibition after 3 hours in a carrageenan-induced rat paw edema model. nih.govnih.gov

The development of dual COX/5-LOX inhibitors is a key strategy to create safer anti-inflammatory drugs, potentially avoiding the side effects associated with selective COX inhibitors. nih.gov The isoxazole scaffold has proven to be a valuable template for designing such dual-acting agents.

Table 1: COX and LOX Inhibition by Isoxazole Analogs

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 28 (isoxazolo[4,5-d]pyridazin-4(5H)-one analog) | COX-2 | 2.1 | nih.gov |

| 5-LOX | 6.3 | nih.gov | |

| Compound C6 (isoxazole derivative) | COX-2 | Potent inhibitor (IC₅₀ not specified) | nih.gov |

| Compound C5 (isoxazole derivative) | 5-LOX | 10.48 | nih.gov |

| Compound 3 (isoxazole derivative) | 5-LOX | 8.47 | nih.gov |

| Mofezolac | COX-1 | 0.0079 | researchgate.net |

| COX-2 | >50 | researchgate.net | |

| Compound 17 (2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone) | COX-2 | 0.95 | researchgate.net |

Beyond direct enzyme inhibition, isoxazole derivatives can exert immunomodulatory effects by influencing cellular immune responses. Studies have shown that these compounds can suppress the proliferation of immune cells and the production of inflammatory cytokines.

For example, a new series of isoxazole derivatives demonstrated a dose-dependent ability to suppress the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMC). science24.com One of the most active compounds, MZO-2 , showed statistically significant suppression at a concentration as low as 1μg/ml. science24.com However, the effect of these compounds on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production was generally weak. science24.com In contrast, another study on indolyl-isoxazolidines found a selected compound significantly inhibited LPS-induced TNF-α and IL-6 production in macrophage cells. nih.gov

Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have also been shown to possess immunoregulatory properties, exhibiting modulatory effects on T-cell subsets and B-cell levels in lymphoid organs. nih.gov These findings suggest that the isoxazole scaffold can be tailored to influence various aspects of the immune system, offering potential therapeutic applications in autoimmune diseases and other immune-mediated disorders. nih.govnih.gov

Enzyme Inhibition Studies and Target Identification (e.g., Carbonic Anhydrase, Tyrosinase)

The biological activity of isoxazole derivatives extends to the inhibition of various other enzymes critical to physiological and pathological processes.

Carbonic anhydrases (CAs) are metalloenzymes that play a role in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.govunifi.it Research has identified isoxazole derivatives as a new class of CA inhibitors. nih.gov

In one study, a series of synthesized isoxazole derivatives were tested for their inhibitory potential against human carbonic anhydrase (hCA). nih.govresearchgate.net Compounds AC2 and AC3 were found to be the most active, with IC₅₀ values of 112.3 μM and 228.4 μM, respectively. nih.govresearchgate.net The activity of these compounds was supported by molecular docking studies, which suggested they bind at the entrance of the active site. nih.gov In a different study, isoxazoline-based amino alcohols were investigated as CA activators, with some compounds showing activation constants in the submicromolar range for the hCA VII isoform, which is involved in brain function. unifi.it

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) by Isoxazole Analogs

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| AC1 | 368.2 | nih.gov |

| AC2 | 112.3 | nih.govresearchgate.net |

| AC3 | 228.4 | nih.govresearchgate.net |

| AC4 | 483.0 | nih.gov |

| Acetazolamide (Standard) | 18.6 | nih.gov |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetics and for treating hyperpigmentation disorders. nih.gov Several isoxazole derivatives have been evaluated as tyrosinase inhibitors.

A study on (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones demonstrated their potential as potent tyrosinase inhibitors. nih.gov Compound 1m from this series exhibited an IC₅₀ value of 14.62 μM, which was more potent than the standard inhibitor, kojic acid (IC₅₀ = 37.86 μM). nih.gov Kinetic studies revealed that compound 1m acts as a competitive inhibitor, likely binding to the enzyme's active site. nih.gov Other work has also shown that isoxazole analogs can be significantly more active than kojic acid. nih.gov These results highlight the potential of the isoxazole scaffold in developing new and effective tyrosinase inhibitors. nih.govnih.gov

Table 3: Tyrosinase Inhibition by Isoxazole Analogs

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Compound 1c ((Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one) | 32.08 | nih.gov |

| Compound 1m ((Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one) | 14.62 | nih.gov |

| Compound 8 (isoxazole derivative) | 188.52 | nih.gov |

| Compound 11 (isoxazole derivative) | 61.47 | nih.gov |

| Compound 12 (isoxazole derivative) | 100.91 | nih.gov |

| Compound 13 (isoxazole derivative) | 87.26 | nih.gov |

| Kojic Acid (Standard) | 37.86 | nih.gov |

Structure-Activity Relationship (SAR) of the Isoxazole-5-amine Scaffold

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. The isoxazole-5-amine scaffold, in particular, offers a key point for modification to influence activity and selectivity.

One of the most significant findings in the SAR of isoxazoles is the impact of the amino group at the C5 position. In a study aimed at developing selective COX-1 inhibitors, researchers took a lead compound, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole. nih.gov They found that substituting the methyl group at the C5 position with an amino group resulted in a derivative with improved COX-1 selectivity and inhibitory activity. nih.gov This demonstrates that the 5-amino group is a critical functional group for modulating the interaction with biological targets.

Furthermore, the reactivity of the isoxazole-5-amine moiety itself is selective. In reactions with maleimides, the amine group of a hydrazide moiety attached elsewhere on the molecule reacts preferentially, while the C5-amino group on the isoxazole ring remains unreactive. This selective reactivity provides a strategic advantage for synthesizing more complex derivatives without the need for protecting groups on the 5-amino position.

SAR Studies on this compound Analogs and Related Ethoxyphenyl-Isoxazole Derivatives

The substitution pattern on the phenyl ring at the C3 position of the isoxazole core is a major determinant of biological activity. The presence and position of an ethoxy group, as in the parent compound this compound, are crucial.

Studies on various ethoxy- and methoxy-phenyl isoxazole derivatives have provided valuable insights into the SAR of this class of compounds.

For anti-inflammatory activity, the substitution on the phenyl ring plays a defining role. In a series of 3-methoxy substituted chalcones used to synthesize isoxazoles, derivatives containing nitro and dimethylamine (B145610) groups on the C3-phenyl ring exhibited potent anti-inflammatory effects. orientjchem.org For example, compound 4a (4-[4-(3-Methoxy-phenyl)-isoxazol-3-yl]-phenyl-dimethylamine) showed 63.69% inhibition of inflammation after 3 hours. orientjchem.org Another compound, 4f (4-(3-Methoxy-phenyl)-3-(3-nitro-phenyl)-isoxazole), also showed significant activity. orientjchem.org This suggests that both electron-donating (dimethylamine) and electron-withdrawing (nitro) groups can confer potent activity, indicating a complex SAR.

In the context of enzyme inhibition, the position of the alkoxy group is critical. A study on carbonic anhydrase inhibitors found that a compound with an ethoxy group and a hydroxyl group at the meta and para positions of the phenyl ring was the second most active in the series. acs.org This highlights the importance of the substitution pattern on the aromatic ring for determining inhibitory action against specific enzymes. acs.org

Furthermore, research on trisubstituted isoxazoles has shown that modifications to linkers and other substituents can drastically alter potency. For instance, an ether linkage was found to be preferable to an amine or thioether linkage for potency in one series of allosteric modulators. dundee.ac.uk The introduction of a fluoro substituent at the ortho position of a benzoic acid moiety attached to the isoxazole scaffold was found to be detrimental to activity. dundee.ac.uk

Collectively, these findings indicate that the biological profile of ethoxyphenyl-isoxazole derivatives can be precisely modulated. The nature of the substituent on the phenyl ring (e.g., nitro, amino, methoxy), its position (ortho, meta, para), and the nature of other groups attached to the isoxazole core all contribute significantly to the resulting anti-inflammatory, immunomodulatory, and enzyme-inhibitory activities.

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. In the context of drug design, different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) of a compound can exhibit vastly different pharmacological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.

Research into chiral isoxazole derivatives has highlighted the critical role of stereochemistry in determining their affinity for biological targets. A notable study on a series of stereoisomeric 3-bromo-isoxazolyl amino alcohols, which are analogs of the core isoxazole structure, provides compelling evidence of this principle. nih.gov

In this study, pairs of stereoisomers were synthesized and evaluated for their binding affinity at human β-adrenergic receptors (β-ARs). The results demonstrated a significant stereochemical effect, particularly at the β1- and β2-adrenergic receptor subtypes. nih.gov Specifically, the (S,R)-stereoisomers consistently displayed a much higher binding affinity compared to their corresponding (R,R)-enantiomers. nih.gov

The difference in affinity was substantial, with the Kᵢ values for the (R,R)-isomers being approximately 30 to 100 times higher than those of their (S,R)-counterparts at the β1 and β2-receptors. nih.gov This indicates that the specific spatial orientation of the substituents on the chiral centers of these molecules is a key determinant for effective binding to these receptors. In contrast, the affinity for the β3-AR was found to be negligible for all the tested compounds. nih.gov

While the stereochemistry had a marked effect on binding affinity, the functional efficacy pattern was comparable among the stereoisomeric pairs across the three β-AR subtypes. nih.gov The highest efficacy was observed at β2-ARs, with the compounds acting as partial agonists at the β3-subtype and showing the lowest efficacy at β1-ARs. nih.gov

These findings underscore the importance of considering stereochemistry in the design and development of isoxazole-based compounds. The precise three-dimensional structure can be a deciding factor in achieving high-affinity binding to a biological target, a critical first step in eliciting a desired pharmacological response.

Interactive Data Table: Binding Affinities (Kᵢ, nM) of Chiral Isoxazole Analogs at Human β-Adrenergic Receptors nih.gov

| Compound | Stereoisomer | β1-AR (Kᵢ, nM) | β2-AR (Kᵢ, nM) |

| 7a/7b | (S,R)-7a | 66.7 | 10.5 |

| (R,R)-7b | >1000 | 333 | |

| 8a/8b | (S,R)-8a | 20.4 | 2.82 |

| (R,R)-8b | 613 | 288 | |

| 9a/9b | (S,R)-9a | 25.1 | 4.47 |

| (R,R)-9b | 832 | 316 |

Advanced Research Applications of 3 2 Ethoxyphenyl Isoxazol 5 Amine

Role as Synthetic Intermediates in Complex Organic Chemistry

The 3-(2-Ethoxyphenyl)isoxazol-5-amine structure contains multiple reactive sites, making it a potentially versatile synthetic intermediate. The primary amino group on the isoxazole (B147169) ring is a key functional handle. It can readily undergo a variety of chemical transformations, including acylation, alkylation, arylation, and diazotization reactions. These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework.

Furthermore, the isoxazole ring itself can participate in various chemical reactions. It is known that the N-O bond of the isoxazole ring can be cleaved under reductive conditions. This ring-opening can lead to the formation of β-enaminones or other valuable synthons, which can then be used in the construction of more complex molecular architectures, including different heterocyclic systems. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles has been achieved through the rearrangement of substituted aminoisoxazol-5(2H)-ones, demonstrating the isoxazole core's utility in skeletal transformations. The presence of the 2-ethoxyphenyl substituent can also influence the reactivity and properties of any resulting complex molecules.

Applications in Advanced Materials Science

While direct applications of this compound in materials science have not been specifically documented, the isoxazole scaffold is known to be a component in functional materials. For example, derivatives of isoxazoles are explored for creating polymers and coatings that require enhanced thermal stability and chemical resistance. The aromatic nature of both the phenyl and isoxazole rings in this compound suggests that it could be incorporated as a building block into larger polymeric structures or functional dyes.

The amino group provides a convenient point for polymerization or for grafting the molecule onto surfaces or into polymer matrices. This could potentially be used to modify the properties of existing materials, such as introducing specific optical or electronic characteristics. The general class of arylideneisoxazol-5(4H)-ones, which can be synthesized from related precursors, has been noted for its potential in nonlinear optical (NLO) materials.

Utility in Biochemical Pathway Elucidation and Chemical Biology Tools

The isoxazole ring is a recognized "privileged structure" in medicinal chemistry and chemical biology, appearing in numerous bioactive compounds. Isoxazole derivatives have been developed as inhibitors for various enzymes and as probes to study biological pathways. The specific compound this compound could serve as a starting point for the development of such tools.

The amino group allows for the attachment of reporter tags, such as fluorescent dyes or biotin, which would enable the tracking of the molecule within a biological system. By modifying the substituents on the phenyl ring or by derivatizing the amino group, libraries of related compounds could be synthesized and screened for specific biological activities. This approach is fundamental in chemical genetics and proteomics for identifying and validating new drug targets. For example, related 3,5-diaryl isoxazole derivatives have been synthesized and evaluated as potential anticancer agents, indicating the scaffold's utility in probing biological systems related to cancer.

Potential in Agrochemical Research

The isoxazole heterocycle is a common feature in a number of commercially successful agrochemicals, including fungicides and herbicides. The development of novel pesticides is an ongoing area of research, with a focus on finding compounds with new modes of action to combat resistance.

The structure of this compound could serve as a scaffold for the synthesis of new potential agrochemicals. The amino group can be derivatized to create a wide range of amides, ureas, or sulfonamides, which are common functional groups in active agrochemical compounds. Researchers in this field often synthesize libraries of analogues of a core structure to screen for herbicidal, fungicidal, or insecticidal activity. The lipophilic ethoxy group on the phenyl ring may also contribute favorably to the compound's uptake and transport in plants or pests.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research into isoxazole-containing compounds has revealed a wide spectrum of pharmacological activities. nih.gov These derivatives are recognized as versatile building blocks in the synthesis of novel therapeutic agents. nih.gov The inclusion of the isoxazole (B147169) moiety can improve physicochemical properties and contribute to enhanced efficacy or reduced toxicity of a parent compound. daneshyari.com

The primary areas where isoxazole derivatives have shown significant promise include:

Anticancer Agents: Numerous isoxazole-based molecules have been investigated for their antiproliferative properties. researchgate.netbohrium.com They have been designed to interact with a variety of oncogenic targets, including Heat Shock Protein 90 (HSP90), tubulin, and various kinases like c-Met. daneshyari.combohrium.comnih.gov

Antimicrobial Activity: Compounds incorporating the isoxazole ring have been developed as antibacterial and antifungal agents. nih.govbohrium.com Research has focused on creating new derivatives to combat the rise of drug-resistant pathogens. bohrium.com

Anti-inflammatory Effects: The isoxazole scaffold is a key component in certain anti-inflammatory drugs. researchgate.netnih.gov For instance, some derivatives have been found to be selective inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. nih.gov

While the collective research paints a promising picture for the isoxazole class, dedicated studies on 3-(2-Ethoxyphenyl)isoxazol-5-amine are not prominent in the current literature. It likely exists as an intermediate in synthetic chemistry or as a member of large compound libraries awaiting comprehensive biological screening. The current landscape, therefore, is not one of direct evidence but of inferred potential based on its chemical class.

Unexplored Research Avenues for this compound

The structural features of this compound—namely the reactive primary amine at the 5-position and the ethoxyphenyl group at the 3-position—present clear and logical starting points for future investigation.

Synthetic Library Development: The 5-amino group is a key functional handle for synthetic elaboration. A focused effort to create a library of derivatives is a critical first step. This would involve reacting this compound with a diverse set of reagents, such as:

Acyl chlorides and carboxylic acids to form a series of amide derivatives.

Sulfonyl chlorides to generate corresponding sulfonamides.

Isocyanates and isothiocyanates to produce urea (B33335) and thiourea (B124793) analogs. This derivatization strategy would yield a library of novel compounds with varied steric and electronic properties, which is essential for exploring structure-activity relationships (SAR).

Systematic Biological Screening: Once a library of derivatives is synthesized, a systematic screening campaign should be initiated. Based on the known activities of the isoxazole class, the following assays are recommended:

Anticancer Screening: The compound library should be tested against a panel of human cancer cell lines, such as those for breast (MCF-7), liver (HepG2), and colon (HT-29) cancer, to identify any cytotoxic or antiproliferative effects. nih.govresearchgate.net

Antimicrobial Assays: Screening against a panel of pathogenic bacteria (both Gram-positive, like Staphylococcus aureus, and Gram-negative, like Klebsiella pneumoniae) and fungi (like Candida albicans) would explore the compound's potential as an anti-infective agent. bohrium.com

Anti-inflammatory Evaluation: The derivatives should be assessed for their ability to inhibit key inflammatory enzymes like COX-1 and COX-2. nih.gov

Mechanism of Action (MoA) and Target Identification: Should any of the synthesized derivatives exhibit significant biological activity, the subsequent and most crucial research avenue would be to determine their MoA. Techniques such as thermal shift assays, affinity chromatography coupled with mass spectrometry, or computational target prediction could be employed to identify the specific protein(s) with which the active compound interacts.

Interdisciplinary Research Opportunities

The exploration of this compound and its derivatives is not confined to synthetic and medicinal chemistry. Significant opportunities exist for interdisciplinary collaboration.

Computational Chemistry and Molecular Modeling: Before extensive synthesis is undertaken, computational methods can be used to predict the potential of these compounds. Molecular docking studies could simulate the binding of virtual derivatives to the active sites of known isoxazole targets (e.g., HSP90, c-Met, COX-2). This in silico screening could help prioritize the synthesis of compounds with the highest probability of being active, saving time and resources.

Chemical Biology: Active compounds from this family could be developed into chemical probes. By attaching a fluorescent dye or an affinity tag (like biotin) to a less critical position of the molecule (e.g., on the phenyl ring), researchers could create tools to visualize the compound's localization within cells or to isolate its binding partners, providing deeper insights into its biological function.

Materials Science: While a more speculative avenue, heterocyclic compounds can possess unique photophysical or liquid-crystalline properties. unl.pt Collaboration with materials scientists could involve investigating the derivatives for potential applications in electronics or as novel liquid crystals, expanding the utility of this chemical scaffold beyond the biomedical realm.

常见问题

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide Coupling | EDC/HOBt/DIPEA | 4–12 | >99 | |

| Microwave Cyclization | Ethyl propiolate, CHCl₃ | 21 | 95 | |

| Hydrolysis & Coupling | LiOH, DMF | 67 | 98 |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.4–4.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 335.4) .